molecular formula C12H20Cl2N2O2 B13501684 3-Ethoxy-2-(piperidin-3-yloxy)pyridine dihydrochloride

3-Ethoxy-2-(piperidin-3-yloxy)pyridine dihydrochloride

Cat. No.: B13501684
M. Wt: 295.20 g/mol
InChI Key: PMVWYZHWHVUFPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-2-(piperidin-3-yloxy)pyridine dihydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds. It features a pyridine ring substituted with an ethoxy group and a piperidin-3-yloxy group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-(piperidin-3-yloxy)pyridine dihydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of suitable precursors.

    Substitution Reactions: The ethoxy group is introduced via an etherification reaction, while the piperidin-3-yloxy group is added through a nucleophilic substitution reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-(piperidin-3-yloxy)pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The ethoxy and piperidin-3-yloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

3-Ethoxy-2-(piperidin-3-yloxy)pyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-(piperidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-3-(piperidin-3-yloxy)pyridine
  • 3-Methoxy-2-(piperidin-3-yloxy)pyridine
  • 3-Ethoxy-2-(piperidin-4-yloxy)pyridine

Uniqueness

3-Ethoxy-2-(piperidin-3-yloxy)pyridine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H20Cl2N2O2

Molecular Weight

295.20 g/mol

IUPAC Name

3-ethoxy-2-piperidin-3-yloxypyridine;dihydrochloride

InChI

InChI=1S/C12H18N2O2.2ClH/c1-2-15-11-6-4-8-14-12(11)16-10-5-3-7-13-9-10;;/h4,6,8,10,13H,2-3,5,7,9H2,1H3;2*1H

InChI Key

PMVWYZHWHVUFPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=CC=C1)OC2CCCNC2.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.